molecular formula C13H20O2 B15177083 (E)-5-Nonylidenefuran-2(5H)-one CAS No. 77085-59-7

(E)-5-Nonylidenefuran-2(5H)-one

Cat. No.: B15177083
CAS No.: 77085-59-7
M. Wt: 208.30 g/mol
InChI Key: IJOKSZJPYRAWLL-FMIVXFBMSA-N
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Description

(E)-5-Nonylidenefuran-2(5H)-one is an organic compound characterized by a furan ring with a nonylidene substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Nonylidenefuran-2(5H)-one typically involves the reaction of furan-2(5H)-one with a nonylidene precursor under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the furan-2(5H)-one is reacted with nonanal in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Nonylidenefuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated furans, alkylated furans.

Scientific Research Applications

(E)-5-Nonylidenefuran-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-5-Nonylidenefuran-2(5H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-Decylidenefuran-2(5H)-one: Similar structure with a decylidene substituent.

    (E)-5-Undecylidenefuran-2(5H)-one: Similar structure with an undecylidene substituent.

Uniqueness

(E)-5-Nonylidenefuran-2(5H)-one is unique due to its specific nonylidene substituent, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

77085-59-7

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

(5E)-5-nonylidenefuran-2-one

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-7-8-9-12-10-11-13(14)15-12/h9-11H,2-8H2,1H3/b12-9+

InChI Key

IJOKSZJPYRAWLL-FMIVXFBMSA-N

Isomeric SMILES

CCCCCCCC/C=C/1\C=CC(=O)O1

Canonical SMILES

CCCCCCCCC=C1C=CC(=O)O1

Origin of Product

United States

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